2-Furanmethanol, 3-bromo-alpha-methyl-
Overview
Description
2-Furanmethanol, 3-bromo-alpha-methyl- is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as 3-Bromo-2-(hydroxymethyl)furan and has a molecular formula of C6H7BrO2.
Scientific Research Applications
Kinetics and Chemical Reactions
- The kinetics of piperidino-debromination of certain thiophens in methanol have been studied, which is relevant to understanding the behavior of similar compounds like 2-furanmethanol, 3-bromo-alpha-methyl- in chemical reactions (Spinelli, Consiglio, & Corrao, 1972).
Synthesis and Chemical Properties
- 2,3-Dibromo-1-(phenylsulfonyl)-1-propene has been used as a reagent for synthesizing various furans, indicating the potential use of related compounds like 2-furanmethanol in furan synthesis (Watterson, Ni, Murphree, & Padwa, 2003).
- A study on the electronic states of 2-furanmethanol by photon absorption and electron impact spectroscopies has provided insights into the electronic structure and properties of the molecule (Giuliani et al., 2003).
Polymer and Material Synthesis
- 2,5-Bis(hydroxymethyl)furan, a compound related to 2-furanmethanol, has been used in enzymatic polymerization to create biobased furan polyesters, demonstrating its potential in sustainable material synthesis (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Organic Synthesis and Reactions
- The compound has been used in enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, indicating its utility in complex organic synthesis processes (Bechem, Patman, Hashmi, & Krische, 2010).
- A method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from similar precursors highlights the versatility of such compounds in organic synthesis (Gill, Grobelny, Chaplin, & Flynn, 2008).
Mechanism of Action
Mode of Action
The mode of action of 2-Furanmethanol, 3-bromo-alpha-methyl- involves interactions with its targets, leading to changes in their function . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific target and the biochemical context.
Action Environment
The action, efficacy, and stability of 2-Furanmethanol, 3-bromo-alpha-methyl- can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound.
properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDUEVKCBZGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CO1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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